QS11 - 944328-88-5

QS11

Catalog Number: EVT-281190
CAS Number: 944328-88-5
Molecular Formula: C36H33N5O2
Molecular Weight: 567.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

QS11 is a small organic molecule that acts as a synergistic agonist of the Wnt/β-catenin signaling pathway. [, ] This pathway plays a crucial role in various cellular processes, including cell fate determination, embryonic development, adult tissue homeostasis, and regeneration. [, ] QS11 enhances the activity of the Wnt/β-catenin pathway, leading to increased signal transduction and downstream effects. [, ]

Synthesis Analysis

A detailed synthesis method for QS11 is described in the paper "Structure-activity relationship studies of QS11, a small molecule Wnt synergistic agonist". [] The synthesis involves multiple steps, starting from commercially available materials. Key reactions include a nucleophilic aromatic substitution to introduce the indenyloxy group, a Mitsunobu reaction to form the purine core, and a reductive amination to install the phenylpropanol side chain. []

Molecular Structure Analysis

QS11 consists of a purine core substituted with a (2,3-dihydro-1H-inden-5-yloxy) group at the 2-position, a (4-phenylphenyl)methyl group at the 9-position, and a (2S)-2-amino-3-phenylpropanol moiety at the 6-position. [] The molecule exhibits chirality due to the presence of a chiral center in the phenylpropanol side chain. [] The specific spatial arrangement of these functional groups contributes to its biological activity and binding affinity for its target. []

Chemical Reactions Analysis

While specific chemical reactions of QS11 itself haven't been extensively studied in the provided literature, its mechanism of action involves interactions with proteins within the Wnt/β-catenin signaling pathway. [, ] These interactions likely involve non-covalent bonds, such as hydrogen bonding, ionic interactions, and hydrophobic interactions, which are common in protein-ligand interactions. [, ]

Mechanism of Action

QS11 acts by binding to and inhibiting the GTPase activating protein of ADP-ribosylation factor 1 (ARFGAP1). [, ] ARFGAP1 typically inactivates ARF1, a small GTPase involved in protein trafficking. By inhibiting ARFGAP1, QS11 promotes the active GTP-bound state of ARF1, ultimately leading to the modulation of the Wnt/β-catenin signaling pathway. [, ] This modulation enhances Wnt/β-catenin signal transduction and downstream effects. [, ]

Applications
  • Enhancing Stem Cell Differentiation: QS11 demonstrated efficacy in promoting the differentiation of mouse embryonic stem cells into Flk-1 expressing vascular progenitor cells when cultured on collagen type IV. [] This effect was further amplified when combined with ascorbic acid, leading to a significant increase in cardiomyocyte differentiation. []

  • Modulating Lipid Droplet Dynamics: Studies in HC11 mouse mammary epithelial cells revealed that QS11 influences the association of perilipin-2, a protein involved in lipid droplet protection, with cytosolic lipid droplets. [] This suggests a potential role of QS11 in regulating lipid storage and metabolism.

  • Potential as an Anticonvulsant: Computational studies identified QS11 as a potential anticonvulsant due to its favorable docking interactions with iGluRs (Kainate) glutamate receptors. [] Subsequent preclinical studies in rodent models demonstrated its protective effects against seizures induced by various agents. []

  • Inhibiting Cancer Cell Migration: In breast cancer cells overexpressing ARFGAP1, QS11 exhibited inhibitory effects on cell migration. [, ] This finding suggests a potential application of QS11 in targeting cancer cell metastasis, although further research is needed.

  • Investigating the Role of ARF Proteins in Hepatitis C Virus Replication: QS11 was employed as a tool to study the involvement of ARF proteins in the replication of the Hepatitis C virus. [] By inhibiting ARFGAP1, QS11 helped elucidate the role of ARF proteins in the viral life cycle, potentially paving the way for novel antiviral strategies.

Brefeldin A (BFA)

Relevance: Brefeldin A shares a functional connection with QS11 due to their shared involvement in the Arf1 pathway. While QS11 inhibits ARFGAP1, an inhibitor of Arf1, BFA inhibits GBF1, an activator of Arf1. Both compounds ultimately influence Arf1 activity, making BFA a relevant compound in understanding the broader cellular context of QS11's mechanism of action. For example, both BFA and QS11 have been shown to affect perilipin-2 association with cytosolic lipid droplets [], and inhibit HCV replication [].

Exo1

Relevance: Exo1's relevance to QS11 stems from its contrasting effect on the Arf1 pathway. While QS11 inhibits ARFGAP1, leading to increased Arf1 activity, Exo1 directly inhibits Arf1 activation. This opposing action was observed in studies of perilipin-2 and cLDs, where Exo1 counteracted the effects of both BFA and QS11 [].

Exo2

Relevance: Exo2 is relevant to QS11 due to their shared ability to modulate Arf1 activity and influence the association of perilipin-2 with cLDs. Both compounds enhance the dissociation of perilipin-2 from cLDs []. Additionally, both Exo2 and QS11 demonstrate a synergistic effect with BFA, suggesting they may target distinct points within the same pathway or related pathways [].

KIN001−135

Relevance: KIN001−135 is relevant to QS11 in the context of LIHC treatment. While KIN001−135 shows a positive correlation with the potential therapeutic target PTP4A3/PRL-3, QS11 exhibits a negative correlation. This suggests that these compounds might have opposing effects on PTP4A3/PRL-3 activity, making them potentially interesting for combined therapeutic approaches for LIHC [].

CP466722

Relevance: CP466722 is relevant to QS11 as both compounds show negative correlations with PTP4A3/PRL-3 in LIHC. This suggests they may share a similar mechanism of action or target different components of the same pathway. Notably, both CP466722 and QS11 have shown greater sensitivity in LIHC cells with high PTP4A3 expression [].

Pyrimethamine

Relevance: Pyrimethamine demonstrates relevance to QS11 due to its negative correlation with PTP4A3/PRL-3 in the context of LIHC [].

AKT Inhibitor VIII

Relevance: AKT Inhibitor VIII holds relevance to QS11 due to its negative correlation with PTP4A3/PRL-3 in LIHC. This finding suggests a potential interaction between AKT signaling and PTP4A3/PRL-3 activity, where inhibiting AKT might downregulate PTP4A3/PRL-3 [].

Embelin

Relevance: Embelin is relevant to QS11 because it demonstrates a negative correlation with PTP4A3/PRL-3 in the context of LIHC [].

Cisplatin

Relevance: Cisplatin is relevant to QS11 as both compounds exhibit negative correlations with PTP4A3/PRL-3 in LIHC. This shared characteristic suggests that both compounds might influence PTP4A3/PRL-3 activity, potentially through different mechanisms. Importantly, both Cisplatin and QS11 show increased sensitivity in LIHC cells with high PTP4A3 expression, highlighting their potential as therapeutic agents for this cancer type [].

Bexarotene

Relevance: Bexarotene is relevant to QS11 due to its negative correlation with the PTP4A3/PRL-3 gene in liver hepatocellular carcinoma (LIHC). This negative correlation implies that Bexarotene might have an inhibitory effect on PTP4A3/PRL-3 activity, which is a potential therapeutic target in LIHC [].

Midostaurin

Relevance: Midostaurin exhibits a negative correlation with the PTP4A3/PRL-3 gene in liver hepatocellular carcinoma (LIHC) [], similar to QS11. This negative correlation suggests that Midostaurin might downregulate or inhibit PTP4A3/PRL-3 activity. Interestingly, both Midostaurin and QS11 show higher sensitivity in LIHC cells with elevated PTP4A3 expression, suggesting a potential therapeutic benefit in this specific subset of LIHC patients [].

AZD6244 (Selumetinib)

Relevance: AZD6244 is relevant to QS11 due to their contrasting roles in predicting responses to different treatment modalities in esophageal squamous cell carcinoma (ESCC). While a high-risk group identified by a risk scoring model incorporating QS11 showed greater sensitivity to AZD6244, suggesting potential benefit from this targeted therapy [].

PD-0332991 (Palbociclib)

Relevance: PD-0332991's relevance to QS11 lies in their contrasting roles in predicting responses to different treatment modalities in esophageal squamous cell carcinoma (ESCC). A high-risk group identified by a risk scoring model incorporating QS11 exhibited greater sensitivity to PD-0332991, suggesting a potential benefit from this targeted therapy [].

ATRA (All-trans retinoic acid)

Relevance: ATRA is relevant to QS11 due to their contrasting roles in predicting responses to different treatment modalities in esophageal squamous cell carcinoma (ESCC). In contrast to QS11, ATRA showed higher sensitivity in the low-risk group, suggesting that this group might benefit from ATRA-based therapies [].

Vinorelbine

Relevance: Vinorelbine is relevant to QS11 because of their contrasting roles in predicting responses to different treatment modalities in esophageal squamous cell carcinoma (ESCC). Vinorelbine exhibited higher sensitivity in the low-risk group, unlike the high-risk group identified by the risk-scoring model that included QS11. This suggests that the low-risk group might respond better to Vinorelbine-based treatments [].

Ascorbic Acid (AA)

Relevance: Ascorbic acid (AA) exhibits a synergistic effect with QS11 in promoting cardiac differentiation of murine pluripotent stem cells []. Although AA's mechanism in this context remains unclear, it highlights a potential interaction between AA and the Wnt/β-catenin pathway, which QS11 is known to modulate.

Wnt-3a

Relevance: Wnt-3a is directly relevant to QS11 because QS11 acts as a synergist of the Wnt/β-catenin signaling pathway, which Wnt-3a activates []. QS11 enhances the activation of Wnt/β-catenin signal transduction induced by Wnt-3a [], highlighting its role in modulating this crucial developmental pathway.

Cyclosporin A

Relevance: While not directly interacting with QS11, cyclosporin A (CsA) was investigated alongside QS11 in the context of cardiac differentiation of murine pluripotent stem cells. Unlike QS11, CsA did not show a significant cardiogenic effect in the study [].

Dorsomorphin

Relevance: Dorsomorphin was investigated alongside QS11 for its potential to enhance cardiac differentiation of murine pluripotent stem cells. Similar to QS11, Dorsomorphin did not show a consistent cardiogenic effect across different murine PSC lines [], suggesting that its impact on cardiac differentiation may be cell line-dependent or influenced by other factors.

Cyclic adenosine 3',5'-monophosphate (cAMP)

Relevance: Cyclic adenosine 3',5'-monophosphate (cAMP) was examined alongside QS11 in a study on cardiac differentiation. Unlike QS11, cAMP did not demonstrate a strong and reproducible cardiogenic effect [].

Properties

CAS Number

944328-88-5

Product Name

QS11

IUPAC Name

(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol

Molecular Formula

C36H33N5O2

Molecular Weight

567.7 g/mol

InChI

InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)/t31-/m0/s1

InChI Key

DOKZLKDGUQWMSX-HKBQPEDESA-N

SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO

Solubility

Soluble in DMSO

Synonyms

QS11; QS-11; QS 11;

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)N[C@@H](CC7=CC=CC=C7)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.